4-Methylhepta-1,6-dien-4-ol

Description

The exact mass of the compound Diallyl methyl carbinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

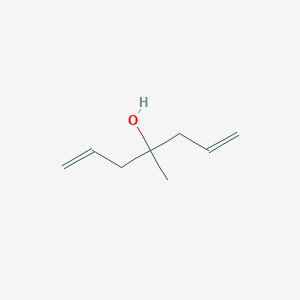

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylhepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-8(3,9)7-5-2/h4-5,9H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXJJHZQRWWQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179868 | |

| Record name | 1,6-Heptadien-4-ol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25201-40-5 | |

| Record name | 4-Methyl-1,6-heptadien-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25201-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,6-heptadiene-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl methyl carbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Heptadien-4-ol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylhepta-1,6-dien-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1,6-HEPTADIENE-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLM3OZ6DGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylhepta-1,6-dien-4-ol chemical properties

An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol: Properties, Synthesis, and Reactivity

Abstract

This compound (CAS No. 25201-40-5), also known as diallyl methyl carbinol, is a tertiary alcohol possessing two terminal alkene functionalities. This unique structural combination makes it a molecule of significant interest for applications in polymer chemistry and as a versatile building block in advanced organic synthesis. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic characterization, logical synthetic routes, and an exploration of its chemical reactivity. The content herein is intended for researchers, chemists, and material scientists, offering both foundational data and field-proven insights into the practical handling and application of this compound.

Molecular Identity and Physicochemical Properties

This compound is an achiral molecule characterized by a central quaternary carbon bonded to a hydroxyl group, a methyl group, and two identical allyl groups.[1] This structure dictates its physical and chemical behavior, blending the polarity of the alcohol with the nonpolar nature of the hydrocarbon backbone.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 25201-40-5 | [2][3][4][5] |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [2][3][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | Diallyl methyl carbinol, 4-Methyl-1,6-heptadiene-4-ol | [2][3][7] |

| InChI Key | WAXJJHZQRWWQIR-UHFFFAOYSA-N | [2][3][5] |

| SMILES | C=CCC(C)(O)CC=C | [2] |

Physical Properties

The compound presents as a clear, colorless liquid at room temperature, often with a sharp, pungent odor typical of some terpenoid-like compounds.[6] Its volatility is notable, stemming from a relatively high vapor pressure and low boiling point for its molecular weight.[6]

| Property | Value | Unit | Source(s) |

| Appearance | Clear, colorless liquid | - | [6] |

| Physical State | Liquid | @ Room Temp. | [6] |

| Boiling Point | 178.00 | °C | [6] |

| Melting Point | -60.00 | °C | [6] |

| Density | 0.8550 | g/cm³ | [6] |

| Octanol/Water Partition Coeff. (logP) | 1.890 | - | [2] |

| Water Solubility | Partially soluble | - | [6] |

| Organic Solvent Solubility | Soluble in alcohols and other organic solvents | - | [6] |

The molecule's solubility profile is a direct consequence of its amphiphilic nature. The hydroxyl group can participate in hydrogen bonding, affording partial solubility in polar solvents like water.[6] Conversely, the seven-carbon aliphatic chain and two alkene groups create a significant nonpolar character, ensuring its miscibility with a wide range of organic solvents.[6]

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While raw spectra for this specific compound are not always published outside of databases, its structure allows for reliable prediction and interpretation of its spectral data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available through the NIST Chemistry WebBook.[3][7] The analysis of its mass spectrum would proceed as follows:

-

Molecular Ion (M⁺): A peak at m/z = 126, corresponding to the molecular weight of the parent molecule (C₈H₁₄O⁺).

-

Key Fragmentations: The structure is prone to specific fragmentation pathways that serve as diagnostic markers:

-

Loss of Water (M-18): A peak at m/z = 108, resulting from the facile dehydration of the tertiary alcohol.

-

Loss of Methyl Radical (M-15): A peak at m/z = 111, from the cleavage of the C4-methyl bond.

-

Loss of Allyl Radical (M-41): A prominent peak at m/z = 85, caused by the cleavage of a C-C bond adjacent to the oxygen, releasing a stable allyl radical. This is often a base peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups. NIST provides reference spectra for this compound.[3] The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Tertiary Alcohol |

| ~3080 | C-H stretch | =C-H (sp² Carbon) |

| ~2970, 2885 | C-H stretch | -C-H (sp³ Carbon) |

| ~1640 | C=C stretch | Alkene |

| ~1150 | C-O stretch | Tertiary Alcohol |

| ~915 | C-H bend | Out-of-plane bend for -CH=CH₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR analysis provides the most detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show five distinct signals. The symmetry of the two allyl groups simplifies the spectrum.

-

¹³C NMR Analysis: The carbon NMR spectrum should display six unique signals, reflecting the molecule's symmetry.

| Predicted ¹H Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 2H | -CH =CH₂ |

| ~5.1 | m | 4H | -CH=CH ₂ |

| ~2.3 | d | 4H | -CH ₂-CH=CH₂ |

| ~1.5 | s | 1H | -OH |

| ~1.1 | s | 3H | -CH ₃ |

| Predicted ¹³C Shift (ppm) | Carbon Type | Assignment |

| ~134 | CH | C H=CH₂ |

| ~118 | CH₂ | CH=C H₂ |

| ~73 | C (quaternary) | C -OH |

| ~48 | CH₂ | C H₂-CH=CH₂ |

| ~28 | CH₃ | C H₃ |

Synthesis and Chemical Reactivity

Proposed Synthetic Protocol: Grignard Reaction

The most direct and industrially scalable synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of allylmagnesium bromide to a suitable carbonyl compound, such as acetone or methyl acetate. The reaction with acetone is outlined below as it is a highly efficient one-step process to the tertiary alcohol.

-

Grignard Reagent Preparation:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of allyl bromide (2.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour until most of the magnesium is consumed.

-

-

Nucleophilic Addition:

-

Cool the resulting grey Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly pouring it over an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Core Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its two primary functional regions: the tertiary hydroxyl group and the terminal alkene groups.

-

Reactions at the Hydroxyl Group: As a tertiary alcohol, it is resistant to oxidation but readily undergoes acid-catalyzed dehydration to form a mixture of triene isomers. It can also be converted to ethers or esters under appropriate conditions.

-

Reactions of the Alkenes: The two terminal double bonds are sites for a wide array of transformations:

-

Addition Reactions: Hydrogenation would yield 4-methylheptan-4-ol. Halogenation (e.g., with Br₂) or hydrohalogenation (e.g., with HBr) would proceed according to standard mechanisms.

-

Polymerization: The di-alkene structure makes it an excellent candidate as a cross-linking agent in radical polymerization or as a monomer in Ring-Opening Metathesis Polymerization (ROMP) after an initial Ring-Closing Metathesis (RCM) step.

-

Metathesis: Intramolecular RCM, catalyzed by Grubbs' or Schrock-type catalysts, could be employed to synthesize five- or six-membered cyclic ethers, a powerful tool in modern organic synthesis.

-

Potential Applications and Research Directions

While not a widely commercialized chemical, this compound holds significant potential in specialized fields:

-

Polymer and Materials Science: Its primary value lies in its role as a cross-linking monomer. The introduction of this molecule into a polymer backbone can increase rigidity, thermal stability, and solvent resistance. The hydroxyl group provides a further site for post-polymerization modification.

-

Organic Synthesis: It serves as a versatile C₈ building block. The two alkene groups can be functionalized independently or together to build complex molecular architectures. Its use in RCM to create cyclic compounds is a particularly promising avenue.

-

Fine and Specialty Chemicals: Related structures, such as 4-methylheptan-3-ol, are known insect pheromones.[8] This suggests that derivatives of this compound could be investigated as potential agrochemicals or in the synthesis of biologically active natural products.

Safety and Handling

Currently, detailed toxicological data for this compound is limited.[4] Therefore, it should be handled with the standard precautions applied to new or uncharacterized laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishment.[4]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

References

- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5).

- Solubility of Things. (n.d.). This compound.

- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook, SRD 69.

- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol: Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69.

- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.

- PubChem. (n.d.). 4-Methylhepta-1,6-diene. National Center for Biotechnology Information.

- PubChem. (n.d.). Hepta-1,6-dien-4-ol. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a).

- MDPI. (2020). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 25(23), 5737.

- ChemSynthesis. (n.d.). 4,4-dimethyl-1,6-heptadien-3-ol.

- GSRS. (n.d.). 4-METHYL-1,6-HEPTADIENE-4-OL. Global Substance Registration System.

- LookChem. (n.d.). 3-methyl-hepta-1,6-dien-4-ol.

- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]

- 8. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 4-methylhepta-1,6-dien-4-ol, a tertiary alcohol with a unique molecular architecture that holds potential for applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structure, synthesis, and potential utility.

Molecular Structure and Physicochemical Properties

This compound is a fascinating molecule characterized by a heptadiene backbone with a centrally located tertiary alcohol and a methyl group at the fourth position. This structure bestows upon it specific chemical characteristics that are of interest in organic synthesis.

The molecular formula for this compound is C₈H₁₄O, and its molecular weight is approximately 126.20 g/mol .[1][2] It is also known by other names such as diallyl methyl carbinol.[2][3][4][5] At room temperature, it exists as a clear, colorless liquid.[6]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [NIST], [Cheméo] |

| CAS Number | 25201-40-5 | [2][4] |

| Molecular Formula | C₈H₁₄O | [1][2][4] |

| Molecular Weight | 126.20 g/mol | [1][6] |

| SMILES | C=CCC(C)(O)CC=C | [1] |

| InChI Key | WAXJJHZQRWWQIR-UHFFFAOYSA-N | [1][2][4] |

| Density | 0.8550 g/cm³ | [6] |

| Boiling Point | 178.00 °C (451.15 K) | [6] |

| Melting Point | -60.00 °C (213.15 K) | [6] |

| Solubility | Soluble in alcohols and organic solvents, partially soluble in water.[6] | [Solubility of Things] |

The presence of both a hydroxyl group and two terminal double bonds makes this compound a versatile building block in organic synthesis. The tertiary nature of the alcohol provides steric hindrance, which can influence its reactivity and metabolic stability in biological systems.[7][8]

Synthesis of this compound

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with the Grignard reaction being a preeminent and highly versatile method for their preparation.[1][2][9][10][11] This approach allows for the efficient formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[1][11]

For the targeted synthesis of this compound, a logical and field-proven approach involves the reaction of methyl magnesium bromide with a suitable ketone precursor, diallyl ketone.

Proposed Synthetic Pathway: Grignard Reaction

The underlying principle of this synthesis is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol.

Caption: Proposed synthesis of this compound via Grignard reaction.

Experimental Protocol (General Procedure)

The following protocol is a generalized procedure based on established methodologies for Grignard reactions to synthesize tertiary alcohols.

Materials:

-

Methyl acetate

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent (Allylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

-

Add a small amount of the allyl bromide solution to the magnesium turnings to initiate the reaction. Initiation can be confirmed by the appearance of bubbles and a gray, cloudy solution.

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Methyl Acetate:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve methyl acetate in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Note: Esters react with two equivalents of the Grignard reagent to form a tertiary alcohol.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook.[3] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (m/z = 111), a water molecule (m/z = 108), or an allyl group (m/z = 85).

Infrared (IR) Spectroscopy

The NIST WebBook also indicates the availability of an IR spectrum for this compound.[4] Key characteristic absorption bands would include:

-

A broad O-H stretch around 3300-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretches for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.

-

A C=C stretch around 1640 cm⁻¹ for the alkene groups.

-

A C-O stretch in the range of 1100-1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the hydroxyl proton (O-H), with a chemical shift that can vary depending on the solvent and concentration.

-

A singlet for the methyl protons (CH₃) around 1.1-1.3 ppm.

-

Multiplets for the methylene protons (CH₂) adjacent to the double bonds and the quaternary carbon.

-

Multiplets in the vinyl region (4.9-5.9 ppm) for the alkene protons (=CH and =CH₂).

-

-

¹³C NMR:

-

A signal for the quaternary carbon attached to the hydroxyl group in the range of 70-80 ppm.

-

A signal for the methyl carbon around 25-30 ppm.

-

Signals for the methylene carbons.

-

Signals in the alkene region (110-140 ppm) for the carbons of the double bonds.

-

Potential Applications in Drug Development and Medicinal Chemistry

Tertiary alcohols are a valuable structural motif in medicinal chemistry.[7][8] They often exhibit improved metabolic stability compared to primary and secondary alcohols, as they are not susceptible to oxidation at the alcohol carbon.[7][8] This can lead to a more favorable pharmacokinetic profile for drug candidates.

The diene functionality in this compound opens up possibilities for its use in various chemical transformations, such as Diels-Alder reactions, which are powerful tools for the synthesis of complex cyclic systems often found in bioactive molecules.[12][13]

Potential Roles of this compound:

-

Scaffold for Novel Bioactive Molecules: The unique combination of a tertiary alcohol and two reactive alkene groups makes it an attractive starting material for the synthesis of diverse molecular scaffolds.

-

Intermediate in Natural Product Synthesis: The structural features of this molecule could be exploited in the total synthesis of natural products containing similar functionalities.

-

Building Block for Combinatorial Libraries: Its reactivity allows for its incorporation into combinatorial libraries for high-throughput screening in drug discovery programs.

Caption: Potential applications of this compound in chemical synthesis and drug discovery.

Conclusion

This compound is a structurally intriguing tertiary alcohol with significant potential as a versatile building block in organic synthesis. Its synthesis can be reliably achieved through the well-established Grignard reaction. The presence of both a sterically hindered hydroxyl group and reactive diene functionalities makes it a promising candidate for the development of novel molecular architectures with potential applications in medicinal chemistry and drug discovery. Further research into the biological activities of its derivatives is warranted to fully explore its potential in these fields.

References

- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.

- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol Mass Spectrum. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol.

- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol IR Spectrum. NIST Chemistry WebBook.

- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.

- Solubility of Things. (n.d.). This compound.

- Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. [Link]

- ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery.

- Brandl, F., & Giesa, R. (2016). The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics, 101, 12-25. [Link]

- Maciej, J., et al. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular Bioscience, 24(7), 2400274. [Link]

- YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. NurdRage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]

- 4. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]

- 5. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 8. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylhepta-1,6-dien-4-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methylhepta-1,6-dien-4-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound, a valuable tertiary alcohol intermediate in organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep mechanistic understanding, practical experimental protocols, and field-proven insights. The core of this synthesis relies on the Grignard reaction, a cornerstone of carbon-carbon bond formation. Specifically, we will detail the reaction of an acetate ester with two equivalents of allylmagnesium bromide. This guide covers the underlying principles, step-by-step experimental procedures, purification, characterization, and critical troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound, also known as diallyl methyl carbinol, is a tertiary alcohol with the chemical formula C₈H₁₄O.[1][2] Its structure features a central quaternary carbon bonded to a hydroxyl group, a methyl group, and two versatile allyl groups. This unique arrangement of functional groups makes it a highly useful building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Tertiary alcohols are crucial structural motifs found in numerous natural products and pharmaceutical agents.[3] The presence of terminal alkenes in the two allyl chains offers reactive sites for a wide array of subsequent chemical transformations, such as olefin metathesis, epoxidation, or polymerization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25201-40-5 | [1][4] |

| Molecular Formula | C₈H₁₄O | [1][4] |

| Molecular Weight | 126.20 g/mol | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Density | 0.855 g/cm³ | [5] |

| Boiling Point | ~178 °C | [5] |

| Solubility | Soluble in organic solvents, partially soluble in water | [5] |

Core Synthesis Strategy: The Grignard Reaction with Esters

The most direct and efficient method for preparing this compound is through the Grignard reaction. Discovered by Victor Grignard, this organometallic reaction is a powerful tool for forming carbon-carbon bonds by adding a nucleophilic organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[3][6]

For the synthesis of tertiary alcohols where two of the alkyl or aryl substituents on the alcohol carbon are identical, the reaction of an ester with two equivalents of a Grignard reagent is the superior pathway.[7] In our case, the target molecule has two identical allyl groups. Therefore, the logical and cost-effective approach is to react a simple acetate ester, such as ethyl acetate, with two equivalents of allylmagnesium bromide.

The causality for this choice is rooted in the reaction mechanism. The first equivalent of the Grignard reagent adds to the ester's carbonyl group, leading to the formation of a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the desired tertiary alcohol after an acidic workup.[3][8] This "one-pot" double addition is highly efficient and avoids the need to isolate the intermediate ketone.

Mechanistic Deep Dive

The reaction proceeds through a two-stage nucleophilic addition process. Understanding this mechanism is critical for controlling the reaction and troubleshooting potential issues.

Stage 1: Nucleophilic Acyl Substitution to Form a Ketone Intermediate

-

Nucleophilic Attack: The nucleophilic carbon of the first allylmagnesium bromide molecule attacks the electrophilic carbonyl carbon of ethyl acetate. The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Collapse of Intermediate: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen reforms the carbon-oxygen double bond, expelling the ethoxide (-OEt) as a leaving group.[8]

-

Ketone Formation: This elimination step results in the formation of an intermediate ketone, 5-hexen-2-one (methyl allyl ketone).

Stage 2: Nucleophilic Addition to the Ketone 4. Second Nucleophilic Attack: The newly formed ketone is highly reactive towards the remaining Grignard reagent in the solution.[3] A second molecule of allylmagnesium bromide swiftly adds to the ketone's carbonyl carbon. 5. Final Alkoxide Formation: This second addition creates a new, more stable magnesium alkoxide intermediate. 6. Protonation: An acidic workup (e.g., with aqueous ammonium chloride or dilute HCl) is performed to protonate the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[7] All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.

Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)

This protocol describes the formation of the Grignard reagent in diethyl ether.

Caption: Experimental workflow for preparing Allylmagnesium Bromide.

Methodology:

-

Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

-

Reagents: In the flask, place magnesium turnings (2.2 equivalents). Add a single crystal of iodine, which acts as an initiator.

-

Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of allyl bromide (2.2 equivalents) dissolved in anhydrous diethyl ether. Add a small amount of the allyl bromide solution to the flask. The reaction should initiate, indicated by the disappearance of the iodine color, bubbling, and the solution turning cloudy and gray. Gentle warming may be required if the reaction does not start.[3]

-

Addition: Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[3] The resulting dark gray solution is the allylmagnesium bromide reagent and should be used directly in the next step.

Part B: Synthesis of this compound

Methodology:

-

Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Substrate Addition: Prepare a solution of ethyl acetate (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0 °C.[3][7] The addition is exothermic and should be controlled to maintain the temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath. This hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent. Avoid using strong acids initially to prevent potential side reactions with the alkene groups.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part C: Purification and Characterization

-

Purification: The crude this compound is typically purified by vacuum distillation. The purity of the fractions can be assessed by Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: Will confirm the carbon skeleton and the presence of the hydroxyl, methyl, and allyl groups.

-

IR Spectroscopy: Will show a characteristic broad absorption for the O-H stretch (around 3300-3500 cm⁻¹) and sharp peaks for the C=C stretches of the alkene groups (~1640 cm⁻¹).[1]

-

Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak (M⁺) corresponding to the molecular weight of 126.20 g/mol , along with characteristic fragmentation patterns.[1]

-

Troubleshooting and Field-Proven Insights

| Problem | Probable Cause(s) | Solution(s) |

| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Impure magnesium (oxide layer).- Unreactive alkyl halide. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Crush some magnesium turnings in the flask to expose a fresh surface.- Add an initiator like iodine or 1,2-dibromoethane. |

| Low yield of tertiary alcohol. | - Incomplete formation of Grignard reagent.- Premature quenching of the reagent by moisture or acidic protons.- Formation of Wurtz coupling side-products (1,5-hexadiene). | - Ensure complete reaction of magnesium in Part A.- Maintain a strict inert and anhydrous environment.- Add the allyl bromide slowly to dilute its concentration and minimize coupling. |

| Product is contaminated with a ketone. | - Insufficient Grignard reagent (less than 2 equivalents).- Low reaction temperature or short reaction time. | - Use a slight excess (2.2 eq) of the Grignard reagent.- Allow the reaction to proceed at room temperature for a sufficient duration to ensure the second addition is complete. |

Conclusion

The synthesis of this compound via the double addition of allylmagnesium bromide to an acetate ester is a highly effective and reliable method. It exemplifies a classic Grignard reaction, providing a practical route to a valuable tertiary alcohol building block. By understanding the underlying mechanism and adhering to rigorous anhydrous techniques, researchers can consistently achieve high yields of this versatile compound. This guide provides the necessary theoretical foundation and practical protocols to empower scientists in their synthetic endeavors.

References

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Hunt, I. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. University of Calgary.

- Ashenhurst, J. (2016, January 19). Grignard Reactions And Synthesis (2). Master Organic Chemistry.

- NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5).

- Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis.

- Chem Help ASAP. (2019, November 15). synthesis of an alcohol from an ester [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition.

- NIST. (n.d.). 4-Methyl-1,6-heptadien-4-ol. NIST Chemistry WebBook.

- Solubility of Things. (n.d.). This compound.

- Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE.

- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.

Sources

- 1. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]

- 2. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

IUPAC name for 4-Methylhepta-1,6-dien-4-ol

An In-depth Technical Guide to the Systematics and Properties of 4-Methylhepta-1,6-dien-4-ol

Abstract

This technical guide provides a comprehensive analysis of the organic compound This compound , focusing on the systematic determination of its IUPAC name. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of chemical nomenclature, structural classification, and key physicochemical and spectroscopic properties of this tertiary diallylic alcohol. The guide integrates established IUPAC protocols with practical insights into its molecular characteristics, offering a self-validating framework for understanding its chemical identity and behavior.

Introduction: The Imperative of Unambiguous Nomenclature

In the fields of chemistry and pharmacology, the precise and systematic naming of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language, ensuring that a chemical name corresponds to a single, unique molecular structure. The compound this compound serves as an excellent exemplar for illustrating the hierarchical rules that govern the naming of complex organic molecules, particularly those with multiple functional groups. This guide will deconstruct its name to reveal the underlying logic and provide a deeper understanding of its structural attributes.

Decoding the IUPAC Name: A Step-by-Step Elucidation

The IUPAC name "this compound" is derived through a systematic application of established rules that prioritize functional groups and define the core carbon framework.[1][2]

Rule 1: Identification of the Principal Functional Group

The first and most critical step is to identify the principal functional group, which dictates the suffix of the name. Organic functional groups are ranked by priority.[3][4] In this molecule, we have a hydroxyl (-OH) group and two carbon-carbon double bonds (alkene groups). According to IUPAC rules, the hydroxyl group has higher priority than an alkene.[1][2][3]

-

Principal Group: Hydroxyl (-OH)

-

Resulting Suffix: "-ol"

Rule 2: Determination of the Parent Carbon Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group and the maximum number of double and triple bonds.[5][6][7]

-

Identify the longest chain containing the carbon bonded to the -OH group.

-

Ensure this chain also encompasses both C=C double bonds.

In this structure, the longest such chain contains seven carbon atoms.

-

Parent Chain Length: 7 carbons

-

Alkane Stem Name: "hept-"

Rule 3: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locant (number) to the principal functional group.[8][9]

-

Numbering from left-to-right places the -OH group on carbon 4.

-

Numbering from right-to-left also places the -OH group on carbon 4.

Since both numbering directions yield the same position for the hydroxyl group, the tie is broken by assigning the lowest possible numbers to the multiple bonds.[7]

-

Left-to-Right: Double bonds start at C1 and C6. (1,6)

-

Right-to-Left: Double bonds start at C1 and C6. (1,6)

With this additional tie, we look to the substituents. In either case, the methyl group is on carbon 4. Therefore, either numbering direction is equivalent.

-

-OH Position: Carbon 4 → -4-ol

-

Double Bond Positions: Carbons 1 and 6 → -1,6-diene (The "di-" prefix indicates two double bonds).[6][10]

Rule 4: Identifying and Locating Substituents

All remaining groups attached to the parent chain are named as substituents. In this case, a single methyl (-CH₃) group is present. Its position is determined by the numbering established in the previous step.

-

Substituent: Methyl group

-

Position: Carbon 4 → 4-methyl

Final Assembly of the Name

The complete IUPAC name is assembled by combining the parts in the following order: Substituents (alphabetically), Parent Chain Stem, Multiple Bond Suffix, and Principal Group Suffix.

4-methyl + hepta + -1,6-diene + -4-ol → This compound

To form the final name, the terminal "e" from "diene" is dropped before adding the suffix "-ol".[9]

Caption: Numbered carbon chain of this compound.

Functional Group Classification

This compound can be classified based on the substitution pattern around its hydroxyl group:

-

Tertiary Alcohol: The carbon atom bearing the hydroxyl group (C4) is bonded to three other carbon atoms (C3, C5, and the methyl carbon). [5][11]Tertiary alcohols are notable for their resistance to oxidation under standard conditions.

-

Allylic Alcohol: The hydroxyl group is attached to a carbon atom that is adjacent to a carbon-carbon double bond. [11][12]In this specific case, the carbinol carbon (C4) is adjacent to two allylic systems (C3 which is next to C1=C2, and C5 which is next to C6=C7), making it a diallylic alcohol . This structural motif often imparts unique reactivity at the C-O bond due to the potential for resonance stabilization of carbocation intermediates. [13]

Physicochemical and Spectroscopic Profile

Understanding the analytical signature of a compound is crucial for its identification, characterization, and quality control in research and development settings.

General Properties

The following table summarizes key identifiers and physical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [14][15][16] |

| Molecular Weight | 126.20 g/mol | [14][15][16] |

| CAS Number | 25201-40-5 | [14][15][16] |

| Appearance | Clear, colorless liquid | [17] |

| Density | ~0.855 g/cm³ | [17] |

| Boiling Point | ~178 °C | [17] |

| Common Synonyms | Diallyl methyl carbinol | [14][15][18] |

Spectroscopic Characterization Protocols

Spectroscopic methods provide a fingerprint of the molecular structure. The following sections describe the expected spectral features for this compound.

Methodology: A thin film of the neat liquid sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-600 cm⁻¹.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Bond | Description of Absorption | Reference |

| ~3400 (broad, strong) | O-H stretch | Characteristic of the hydroxyl group, broadened due to hydrogen bonding. | [19][20][21] |

| ~3080 (medium) | =C-H stretch | Sp² C-H stretch from the alkene groups. | [20][22] |

| 2970-2850 (strong) | C-H stretch | Sp³ C-H stretches from methyl and methylene groups. | [20] |

| ~1645 (weak-medium) | C=C stretch | Alkene double bond stretching. | [21] |

| ~1150 (medium) | C-O stretch | Characteristic of a tertiary alcohol C-O bond. | [19] |

| 995 & 915 (strong) | =C-H bend | Out-of-plane bending for the terminal vinyl groups (-CH=CH₂). | [22] |

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz for ¹H NMR).

Expected ¹H NMR Signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 2H | Protons on C2 and C6 (-CH =CH₂) |

| ~5.2 | m | 4H | Terminal vinyl protons (=CH₂ ) |

| ~2.2 | d | 4H | Allylic methylene protons (-CH₂ -C=C) on C3 and C5 |

| ~1.5 (broad) | s | 1H | Hydroxyl proton (-OH ). Disappears upon D₂O shake. [19] |

| ~1.1 | s | 3H | Methyl protons (-CH₃ ) |

Expected ¹³C NMR Signals: The molecule has 6 unique carbon environments due to symmetry.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~134 | C2, C6 (=CH) |

| ~118 | C1, C7 (=CH₂) |

| ~73 | C4 (quaternary, C-OH) |

| ~45 | C3, C5 (-CH₂-) |

| ~28 | Methyl Carbon |

Methodology: The sample is ionized using Electron Ionization (EI) and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation Patterns:

-

Molecular Ion (M⁺): A peak at m/z = 126 may be weak or absent, which is common for tertiary alcohols due to facile fragmentation. [19][23]* Dehydration ([M-18]⁺): Loss of a water molecule is a characteristic fragmentation pathway for alcohols, which would yield a peak at m/z = 108. [23][24]* Alpha-Cleavage: The most significant fragmentation for alcohols involves the cleavage of a C-C bond adjacent to the carbon bearing the -OH group. [23][24] * Loss of an allyl radical (•CH₂CH=CH₂, 41 Da) would lead to a resonance-stabilized cation at m/z = 85 . This is often the base peak.

-

Loss of a methyl radical (•CH₃, 15 Da) is less likely but would result in a peak at m/z = 121.

-

Caption: Key mass spectrometry fragmentation pathways for this compound.

Synthesis and Reactivity Considerations

Synthesis: Tertiary diallylic alcohols such as this are commonly synthesized via the addition of organometallic reagents to a suitable ketone. A plausible laboratory synthesis involves the reaction of methyl vinyl ketone with an allyl Grignard reagent (allylmagnesium bromide), followed by the addition of another equivalent of the Grignard reagent to the resulting ketone intermediate. More advanced cobalt-catalyzed three-component couplings can also yield complex tertiary homoallylic alcohols. [25] Reactivity: The presence of both tertiary and diallylic alcohol functionalities confers specific reactivity:

-

Susceptibility to Acid-Catalyzed Rearrangements: The tertiary allylic nature makes the C-O bond prone to cleavage under acidic conditions, forming a resonance-stabilized carbocation that can undergo various rearrangements or substitution reactions (Sₙ1 type).

-

Oxidation: As a tertiary alcohol, it is resistant to oxidation reactions that cleave the C-H bond on the carbinol carbon. Strong oxidizing agents under harsh conditions will cleave C-C bonds.

-

Isomerization: Palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can be used to form secondary allylic alcohols. [26]

Conclusion

The IUPAC name This compound is a precise descriptor derived from a hierarchical set of rules that define the molecule's carbon framework and functional group arrangement. This compound is a tertiary, diallylic alcohol, a classification that informs its characteristic chemical reactivity and spectroscopic signature. The analytical protocols detailed herein—spanning IR, NMR, and MS—provide a robust framework for its unambiguous identification and characterization, which is fundamental for any research, development, or quality assurance application involving this molecule.

References

- Study.com. IUPAC Naming Conventions for Alcohols | Rules & Examples. [Link]

- Nakamura, T., et al. (1993). Location of double bonds in unsaturated fatty alcohols by microderivatization and liquid secondary ion tandem mass spectrometry. Analytical Chemistry. [Link]

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2023).

- Chemistry Steps. Naming Alcohols with Practice Problems. [Link]

- No Brain Too Small. IUPAC naming. [Link]

- Cheméo. Chemical Properties of 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5). [Link]

- Chemistry LibreTexts. (2022). 14.

- Nakamura, T., et al. (1993). Location of double bonds in unsaturated fatty alcohols by microderivatization and liquid secondary ion tandem mass spectrometry. American Chemical Society. [Link]

- Britannica. Tertiary alcohol | chemical compound. [Link]

- MES's College of Pharmacy, Sonai. NOMENCLATURE (Alkane, Alkenes, Alcohol, Alkyl Halides, Alkynes). [Link]

- NIST WebBook. 4-Methyl-1,6-heptadien-4-ol. [Link]

- Wang, X., et al. (2019). Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls. PMC - NIH. [Link]

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

- EMBL-EBI. tertiary allylic alcohol (CHEBI:134397). [Link]

- Solubility of Things. This compound. [Link]

- University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

- Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

- ResearchGate. Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). [Link]

- MDPI. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. [Link]

- YouTube. (2025). Classifying an Allylic Alcohol #organicchemistry. [Link]

- University of Colorado Boulder. Spectroscopy Tutorial: Phenols and Enols. [Link]

- NIST WebBook. 4-Methyl-1,6-heptadien-4-ol. [Link]

- PubChem - NIH. 4-Methylhepta-1,6-diene. [Link]

- SIELC Technologies. 1,6-Heptadien-4-ol, 4-methyl-. [Link]

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

- Study.com. Naming Alkenes | Groups, Systems & Examples. [Link]

- University of Wisconsin-Madison. Naming Alkenes. [Link]

- Millersville University. INFRARED SPECTROSCOPY (IR). [Link]

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

- SciSpace. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. [Link]

- ChemSynthesis. (2025). 4,4-dimethyl-1,6-heptadien-3-ol. [Link]

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

Sources

- 1. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 4. study.com [study.com]

- 5. study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mespharmacy.org [mespharmacy.org]

- 11. Tertiary alcohol | chemical compound | Britannica [britannica.com]

- 12. tertiary allylic alcohol (CHEBI:134397) [ebi.ac.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. 4-Methyl-1,6-heptadien-4-ol (CAS 25201-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]

- 16. 4-Methyl-1,6-heptadien-4-ol [webbook.nist.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. 1,6-Heptadien-4-ol, 4-methyl- | SIELC Technologies [sielc.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

An In-Depth Technical Guide to 4-Methylhepta-1,6-dien-4-ol (CAS: 25201-40-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Tertiary Allylic Alcohol

4-Methylhepta-1,6-dien-4-ol, also known by synonyms such as diallyl methyl carbinol, is a tertiary allylic alcohol that serves as a valuable and versatile building block in synthetic organic chemistry.[1][2][3][4] Its unique structural motif, featuring a central quaternary carbon bearing a hydroxyl group, a methyl group, and two allyl functionalities, makes it a precursor for a diverse range of more complex molecules. This guide provides an in-depth exploration of its synthesis, characterization, and potential applications, with a focus on providing actionable insights for researchers in academia and industry. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a molecule of interest in the synthesis of natural products, fragrances, and potential pharmaceutical intermediates.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 25201-40-5 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [5] |

| Odor | Sharp, pungent, characteristic of terpenoid compounds | [5] |

| Boiling Point | 178.00 °C (451.15 K) | [5] |

| Melting Point | -60.00 °C (213.15 K) | [5] |

| Density | 0.8550 g/cm³ | [5] |

| Solubility | Soluble in alcohols and organic solvents; partially soluble in water. | [5] |

| LogP | 2.21 | [4] |

Synthesis: A Reliable and Scalable Grignard Approach

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction offers a high degree of convergence and is readily scalable. The underlying principle involves the nucleophilic addition of two equivalents of an allyl Grignard reagent to a methyl ester, typically methyl acetate.

The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion to form a transient ketone (4-hepten-2-one). The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the allyl Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Allyl bromide

-

Methyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (2.2 eq).

-

The apparatus is flame-dried under a stream of inert gas and allowed to cool.

-

A small amount of anhydrous diethyl ether is added to cover the magnesium, followed by a crystal of iodine to initiate the reaction.

-

A solution of allyl bromide (2.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Methyl Acetate:

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

A solution of methyl acetate (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

-

Expected Yield: 60-75%

Validation: The identity and purity of the product should be confirmed by the characterization methods outlined in the following section.

Comprehensive Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data

| Technique | Data | Source |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Not observed. Major fragments (m/z): 85, 69, 55, 43, 41. | [1] |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3450 (br, O-H), 3075 (=C-H), 2970, 2930 (C-H), 1640 (C=C), 910 (=CH₂ bend). | [1] |

| ¹H NMR (Predicted) | δ (ppm): 5.8 (m, 2H, -CH=CH₂), 5.1 (m, 4H, -CH=CH₂), 2.2 (d, 4H, -CH₂-), 1.7 (s, 1H, -OH), 1.1 (s, 3H, -CH₃). | Predicted |

| ¹³C NMR (Predicted) | δ (ppm): 134.5 (-CH=), 118.5 (=CH₂), 72.5 (C-OH), 46.0 (-CH₂-), 27.0 (-CH₃). | Predicted |

Disclaimer: NMR data is predicted using standard chemical shift estimation algorithms and should be confirmed by experimental analysis.

Reactivity and Further Transformations

The presence of multiple reactive sites in this compound opens up a plethora of possibilities for further chemical modifications.

-

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of a conjugated triene system, 4-methylhepta-1,3,6-triene. This transformation provides access to a new diene moiety for further cycloaddition reactions.

-

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, the allylic nature of this alcohol could allow for oxidative rearrangement or cleavage under specific conditions.

-

Etherification: The hydroxyl group can be readily converted into an ether, which can serve as a protecting group or introduce new functionalities.

-

Epoxidation: The two terminal double bonds can be selectively epoxidized to form mono- or di-epoxides, which are valuable intermediates for the synthesis of diols and other oxygenated compounds.

Applications in Research and Industry

The unique structure of this compound makes it a valuable starting material in several fields.

Fragrance and Flavor Industry

Tertiary alcohols and their derivatives are often found in essential oils and are known for their characteristic scents. While specific fragrance applications of this compound are not extensively documented in publicly available literature, its structural similarity to other terpenoid alcohols suggests potential use as a fragrance ingredient or as a precursor to other aroma chemicals. Its sharp, pungent odor is a characteristic that could be modified through esterification or other transformations to produce a range of desired scents.

Precursor for Insect Pheromones

The diallylic structure of this compound makes it an attractive starting material for the synthesis of certain insect pheromones. Many lepidopteran pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The carbon skeleton of this molecule can be elaborated and functionalized through various synthetic strategies, such as cross-metathesis or Wittig reactions on the terminal alkenes, to construct the specific structures of target pheromones.

Building Block in Medicinal Chemistry

The tertiary alcohol and the two alkene functionalities provide multiple points for diversification in the synthesis of small molecule libraries for drug discovery. The rigid, yet modifiable, core structure can serve as a scaffold for the introduction of various pharmacophores. The reactivity of the double bonds allows for the introduction of heteroatoms and the construction of heterocyclic systems, which are prevalent in many biologically active molecules. While no direct biological activity of this compound has been reported, its potential as a synthetic intermediate in the preparation of novel compounds for biological screening is significant.

Conclusion: A Molecule with Untapped Potential

This compound is a readily accessible and highly versatile synthetic intermediate. Its straightforward synthesis via the Grignard reaction, coupled with the multiple reactive sites within its structure, provides a gateway to a wide array of more complex molecules. While its direct applications are still emerging, its potential as a precursor in the fragrance industry, for the synthesis of insect pheromones, and as a scaffold in medicinal chemistry is evident. This guide has provided a comprehensive overview of its synthesis, characterization, and potential utility, aiming to empower researchers to explore and unlock the full potential of this valuable chemical building block. Further investigation into its biological activities and the development of novel transformations will undoubtedly expand its role in the landscape of modern organic synthesis.

References

- National Institute of Standards and Technology. (n.d.). 4-Methyl-1,6-heptadien-4-ol. In NIST Chemistry WebBook.

- Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. (2001). Journal of Pharmacy and Pharmacology, 53(7), 955–958.

- Global Substance Registration System. (n.d.). 4-METHYL-1,6-HEPTADIENE-4-OL.

- PubChem. (n.d.). 4-Methylhepta-1,6-diene.

- SIELC Technologies. (2018, May 16). 1,6-Heptadien-4-ol, 4-methyl-.

- Solubility of Things. (n.d.). This compound.

- Patent CN-105801350-A. The synthetic method of diaryl carbinol compound.

- Patent WO2018150379A2.

- P

- Patent US8877174B2. Pheromone composition.

- Patent WO2018154244A1. Method for the synthesis of pheromones.

- Patent US7842660B2.

- Patent US20130189222A1.

- Patent WO2001093813A2. Fragrance compositions.

- Patent EP0291849B1.

- Patent Application Public

- Patent FR2993557A1.

- Justia Patents. (2021, July 1). Fragrance and flavor materials from 1-(2-hydroxy-4-methylcyclohexyl)-ethanone.

Sources

An In-depth Technical Guide to the Physical Properties of Diallyl Methyl Carbinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl methyl carbinol, systematically known as 4-methyl-1,6-heptadien-4-ol, is a tertiary alcohol with the chemical formula C8H14O. This guide provides a comprehensive overview of its core physical properties, offering a critical resource for its application in research and development. The document delves into its fundamental physicochemical characteristics, spectral data, and established methodologies for their determination, ensuring a thorough understanding for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

The nomenclature "diallyl methyl carbinol" refers to a tertiary alcohol where a central carbon atom is bonded to two allyl groups, a methyl group, and a hydroxyl group. This structure gives rise to its systematic IUPAC name, 4-methyl-1,6-heptadien-4-ol.

-

IUPAC Name: 4-methyl-1,6-heptadien-4-ol

-

Common Name: Diallyl methyl carbinol

-

CAS Number: 25201-40-5[1]

-

Chemical Formula: C8H14O[1]

-

Molecular Weight: 126.20 g/mol [1]

The structural arrangement of diallyl methyl carbinol is pivotal to its physical and chemical behavior. The presence of two terminal double bonds and a hydroxyl group makes it a versatile molecule for various chemical transformations.

Figure 1: 2D Chemical Structure of Diallyl Methyl Carbinol.

Core Physical Properties

The physical state and thermodynamic properties of diallyl methyl carbinol are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Sharp, pungent | - |

| Boiling Point | 158 °C | [1] |

| Melting Point | -60 °C (estimated) | - |

| Density | 0.844 g/mL | [1] |

| Refractive Index (n20/D) | 1.442 | [1] |

| Vapor Pressure | Data not available | - |

| Viscosity | Data not available | - |

Solubility Profile

The solubility of diallyl methyl carbinol is dictated by the interplay between its polar hydroxyl group and its nonpolar hydrocarbon structure.

-

Water: Slightly soluble. The presence of the hydroxyl group allows for some degree of hydrogen bonding with water molecules.

-

Organic Solvents: Soluble in many common organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons. This is due to the significant nonpolar character of the diallyl and methyl groups.

Spectral Analysis

The spectral properties of diallyl methyl carbinol provide a definitive fingerprint for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the allyl groups (typically in the range of 5-6 ppm), the methylene protons adjacent to the double bonds, the methyl protons (a singlet), and the hydroxyl proton (a broad singlet, the chemical shift of which is concentration and solvent dependent).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon bonded to the hydroxyl group, the methyl carbon, the methylene carbons, and the sp² hybridized carbons of the allyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of diallyl methyl carbinol is characterized by the following key absorption bands:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretch (sp²): Absorption bands above 3000 cm⁻¹ corresponding to the C-H bonds of the alkene groups.

-

C-H Stretch (sp³): Absorption bands below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl and methylene groups.

-

C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bonds of the allyl groups.

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region, indicative of a tertiary alcohol.

An IR spectrum is available in the NIST Chemistry WebBook[1].

Mass Spectrometry (MS)

The mass spectrum of diallyl methyl carbinol will exhibit a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is expected to be complex due to the presence of the double bonds and the hydroxyl group. Common fragmentation pathways for unsaturated alcohols include cleavage alpha to the hydroxyl group and loss of water. The mass spectrum can be viewed in the NIST Chemistry WebBook[1].

Experimental Protocols for Property Determination

The following section outlines standardized methodologies for the experimental determination of the key physical properties of diallyl methyl carbinol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Figure 2: Workflow for Boiling Point Determination.

Causality: Boiling chips are added to ensure smooth boiling and prevent bumping. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Determination of Density

Density is the mass per unit volume of a substance.

Figure 3: Logic for Density Determination.

Trustworthiness: The use of a pycnometer provides a highly accurate and reproducible measurement of volume, which is critical for an accurate density determination. The temperature must be controlled and recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology:

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of diallyl methyl carbinol onto the prism of the refractometer.

-

Close the prisms and allow the temperature to equilibrate to 20°C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

Causality: The refractive index is a fundamental physical constant for a pure substance at a given temperature and wavelength of light (typically the sodium D-line, 589 nm). It is a rapid and non-destructive method for purity assessment.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of diallyl methyl carbinol are paramount to ensure laboratory safety.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[2]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[2]

Conclusion